molecular formula C18H22N2O B5540578 N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea

N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea

Cat. No.: B5540578
M. Wt: 282.4 g/mol
InChI Key: MGQCMDBRDIXNII-UHFFFAOYSA-N
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Description

N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.173213330 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Directed Lithiation and Synthesis

Directed lithiation of urea derivatives, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrates the utility of these compounds in organic synthesis. The lithiation process allows for the introduction of various substituents, expanding the utility of urea derivatives in the synthesis of complex organic molecules (Smith, El‐Hiti, & Alshammari, 2013).

Lossen Rearrangement for Hydroxamic Acids and Ureas Synthesis

The Lossen rearrangement, facilitated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, is crucial for synthesizing ureas and hydroxamic acids from carboxylic acids. This method provides a racemization-free pathway, enhancing the synthetic utility of urea derivatives in organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).

Enzyme Inhibition and Medicinal Chemistry

Urea derivatives have shown potential in inhibiting physiologically relevant enzymes like carbonic anhydrases and acetylcholinesterase, indicating their importance in medicinal chemistry and drug design. For instance, cyclic urea derivatives have demonstrated effective inhibition profiles, suggesting their utility in designing inhibitors for various enzymes (Sujayev et al., 2016).

Genetic Engineering and Biotechnology

In the context of biotechnology, genetic engineering of yeast strains to produce no urea highlights the application of urea derivatives in reducing the production of carcinogenic compounds in alcoholic beverages. This approach mitigates the formation of ethyl carbamate, a suspected carcinogen, offering insights into the role of urea derivatives in food safety and fermentation processes (Kitamoto, Oda, Gomi, & Takahashi, 1991).

Material Science and Polymer Chemistry

In material science, urea derivatives are explored as electron transport layers in polymer solar cells, demonstrating their role in enhancing the efficiency of renewable energy technologies. The modification of electron transport layers with urea compounds, such as urea-doped ZnO, significantly improves the power conversion efficiency of polymer solar cells (Wang et al., 2018).

Supramolecular Chemistry

The field of supramolecular chemistry utilizes urea derivatives in forming hydrogen-bonded polymers and gels, showcasing their versatility in designing novel materials with tailored properties. N,N′-Dialkylureas, for instance, form intermolecular hydrogen bonds, leading to the association in nonpolar solvents and the development of supramolecular polymers with specific rheological and morphological characteristics (Boileau, Bouteiller, Lauprêtre, & Lortie, 2000).

Properties

IUPAC Name

1-[1-(4-ethylphenyl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-4-15-9-11-16(12-10-15)14(3)19-18(21)20-17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQCMDBRDIXNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.